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Introduction
Creatine nitrate (CN) is a novel form of creatine that has garnered interest in the sports

nutrition landscape. It is synthesized by bonding a creatine molecule to a nitrate group.[1][2]

This molecular structure offers the potential for synergistic ergogenic effects by combining the

well-established benefits of creatine on ATP regeneration with the vasodilatory properties of

nitrate, a precursor to nitric oxide (NO).[2] Creatine monohydrate remains the most extensively

researched and validated form of creatine for enhancing high-intensity exercise capacity and

lean body mass.[3][4] However, creatine nitrate is theorized to offer advantages such as

enhanced water solubility and improved absorption, potentially leading to greater efficacy and

reduced side effects for some individuals.[3][4][5][6]

These application notes provide a comprehensive overview of the current research on creatine
nitrate, including its effects on athletic performance and safety profile. Detailed experimental

protocols are provided to guide researchers in designing and conducting studies to further

elucidate the efficacy and mechanisms of action of creatine nitrate.
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The following tables summarize the key quantitative findings from studies investigating the

effects of creatine nitrate supplementation on exercise performance and safety markers.

Table 1: Effects of Creatine Nitrate on Strength and Power Performance

Study Dosage Duration Exercise Test Key Findings

Galvan et al.

(2016)

3g Creatine

Nitrate (high

dose)

28 days
Bench Press

Lifting Volume

Significant

increase in lifting

volume

compared to

placebo.[7]

Galvan et al.

(2016)

3g Creatine

Nitrate (high

dose) vs. 3g

Creatine

Monohydrate

28 days

Bench Press

Peak and

Average Power

Demonstrated

similar

performance

benefits to

creatine

monohydrate.[7]

Ali et al. (2024)
5g Creatine

Nitrate
7 days

Bench and Leg

Press at 70%

1RM

No significant

enhancements in

exercise

performance

were observed.

[8][9]

A study cited in

Jinfiniti (2025)

3g Creatine

Nitrate vs. 3g

Creatine

Monohydrate

28 days Bench Press

Produced better

bench press

improvements

compared to the

same dose of

creatine

monohydrate.[5]

Table 2: Safety and Pharmacokinetic Profile of Creatine Nitrate
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Study Dosage Duration

Key
Safety/Pharma
cokinetic
Parameters

Findings

Joy et al. (2014)
1g and 2g

Creatine Nitrate
28 days

Hematological

safety markers

(e.g., BUN,

creatinine)

Appeared to be

safe.[10][11][12]

While BUN and

BUN:creatinine

increased slightly

beyond the

clinical reference

range in the 2g

group, these

were not

considered

clinically

significant.[11]

[12]

Galvan et al.

(2016)

1.5g and 3g

Creatine Nitrate

Acute and 28

days

Hepatorenal and

muscle enzymes,

heart rate, blood

pressure

Well-tolerated

with no safety

concerns.[7][13]

Minimal side

effects reported

were similar

across all

groups, including

placebo.[7]

Ali et al. (2024)
5g Creatine

Nitrate
7 days

General adverse

events

No adverse

events were

reported.[8][9]

A study cited in

Jinfiniti (2025)

Not specified Not specified Absorption Showed 38%

better absorption

compared to

creatine
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monohydrate in a

small study.[5]

Signaling Pathways
Creatine nitrate's proposed mechanism of action involves two primary pathways: the

phosphocreatine system and the nitrate-nitrite-nitric oxide (NO) pathway.
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Caption: Dual signaling pathways of creatine nitrate.

Experimental Protocols
Protocol for a Randomized Controlled Trial on the
Efficacy of Creatine Nitrate
This protocol is a representative example based on methodologies from various studies.[7][8]

[10]
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Phase 1: Screening and Baseline

Phase 2: Intervention
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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